molecular formula C30H39O2- B1263156 4,4'-Diaponeurosporenoate

4,4'-Diaponeurosporenoate

Cat. No.: B1263156
M. Wt: 431.6 g/mol
InChI Key: NXJSQJIGCCIMAE-ORIYTCASSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Diaponeurosporenoate is a triterpenoid carboxylic acid and a key intermediate in the biosynthesis of staphyloxanthin, the characteristic orange pigment in Staphylococcus aureus . This C30 carotenoid pathway is distinct from the more common C40 carotenoid pathways found in many other organisms . In the biosynthetic pathway, this compound is produced from the oxidation of 4,4'-diaponeurosporenal, a reaction proposed to be catalyzed by an aldH-encoded enzyme . It subsequently serves as the central substrate for glycosylation, where it is esterified with a glucose molecule at the C1 position to form glucosyl diaponeurosporenoate . The final product, staphyloxanthin, is a glycolipid formed after the esterification of this glucosylated intermediate with a fatty acid . Research into this compound is primarily focused on its critical role in the production of staphyloxanthin, which acts as a virulence factor by protecting S. aureus from oxidative stress generated by the host immune system . Consequently, the enzymes involved in its synthesis, including dehydrosqualene synthase and desaturase, are investigated as potential targets for novel anti-infective therapies that function by neutralizing bacterial virulence . This compound is intended for research purposes only, specifically for studies in microbiology, bacterial pathogenesis, carotenoid biochemistry, and antibiotic discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H39O2-

Molecular Weight

431.6 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoate

InChI

InChI=1S/C30H40O2/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29(7)30(31)32/h8-9,11-16,18-23H,10,17H2,1-7H3,(H,31,32)/p-1/b9-8+,18-11+,19-12+,22-13+,25-15+,26-16+,27-20+,28-21+,29-23+

InChI Key

NXJSQJIGCCIMAE-ORIYTCASSA-M

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)[O-])/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)[O-])C)C)C

Origin of Product

United States

Biosynthetic Pathways of 4,4 Diaponeurosporenoate

Elucidation of the Core Biosynthetic Pathway in Staphylococcus aureus

The biosynthesis of 4,4'-diaponeurosporenoate in S. aureus is a multi-step enzymatic cascade, primarily governed by the crt operon, which includes the genes crtO, crtP, crtQ, crtM, and crtN. nih.govebi.ac.ukdovepress.com This operon directs the synthesis of the final pigment, staphyloxanthin, with this compound serving as a crucial intermediate.

Precursor Formation: Farnesyl Diphosphate (B83284) Condensation to 4,4'-Diapophytoene (CrtM-catalyzed)

The pathway initiates with the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), a C15 isoprenoid. mbl.or.krfrontiersin.org This reaction is catalyzed by the enzyme 4,4'-diapophytoene synthase, also known as dehydrosqualene synthase, which is encoded by the crtM gene. nih.govfrontiersin.orguniprot.org The product of this condensation is the colorless C30 carotenoid, 4,4'-diapophytoene (dehydrosqualene). nih.govuniprot.org This initial step is a committed step in the biosynthesis of C30 carotenoids in S. aureus. pnas.org Interestingly, while CrtM's primary role is producing dehydrosqualene, it has been shown to have a degree of promiscuity, capable of producing small amounts of squalene (B77637) and even the C40 carotenoid phytoene (B131915). uniprot.orgacs.org

Desaturation Reactions: Formation of 4,4'-Diaponeurosporene (B1234425) (CrtN-catalyzed)

Following its formation, 4,4'-diapophytoene undergoes a series of desaturation reactions catalyzed by a single enzyme, 4,4'-diapophytoene desaturase, the product of the crtN gene. asm.orgnih.govuniprot.org This enzyme introduces three conjugated double bonds into the 4,4'-diapophytoene backbone. nih.govnih.gov The process is sequential, with 4,4'-diapophytofluene (B1255304) and 4,4'-diapo-ζ-carotene as intermediates. uniprot.orgnih.gov The final product of this three-step desaturation is the yellow-colored carotenoid, 4,4'-diaponeurosporene. nih.govasm.org This compound is the major yellow pigment observed in staphylococci strains. uniprot.org

Oxidation Step: Conversion of 4,4'-Diaponeurosporene to 4,4'-Diaponeurosporenic Acid (CrtP/AldH-catalyzed)

The conversion of 4,4'-diaponeurosporene to 4,4'-diaponeurosporenic acid involves a two-step oxidation of a terminal methyl group. Initially, it was believed that a single enzyme, CrtP, a mixed-function oxidase, was responsible for this conversion. nih.govebi.ac.uk However, further research revealed a more complex mechanism. CrtP, an oxygenase, first oxidizes the terminal methyl group of 4,4'-diaponeurosporene to an aldehyde, forming 4,4'-diaponeurosporen-4-al (B1240065). ebi.ac.ukresearchgate.netuniprot.org

A second enzyme, an aldehyde dehydrogenase encoded by the aldH gene, is then required to catalyze the oxidation of this aldehyde to a carboxylic acid, yielding 4,4'-diaponeurosporenic acid. ebi.ac.ukebi.ac.ukresearchgate.net Notably, the aldH gene is not located within the crt operon but is found elsewhere in the S. aureus genome. ebi.ac.ukresearchgate.net Deletion of the aldH gene leads to the accumulation of the aldehyde intermediate and abolishes the production of downstream products. ebi.ac.ukebi.ac.uk

Glycosylation Step: Synthesis of Glycosyl-4,4'-Diaponeurosporenoate (B1265051) from 4,4'-Diaponeurosporenic Acid (CrtQ-catalyzed)

The newly formed 4,4'-diaponeurosporenic acid is then glycosylated by the enzyme this compound glycosyltransferase, encoded by the crtQ gene. nih.govuniprot.orgliberumbio.comebi.ac.uk This enzyme catalyzes the esterification of the carboxyl group of 4,4'-diaponeurosporenic acid with glucose at the C1" position, forming glycosyl-4,4'-diaponeurosporenoate. nih.govuniprot.orgresearchgate.net This glycosylated compound is a major product in clones expressing crtPQMN. nih.govresearchgate.net

Terminal Acylation: Formation of Staphyloxanthin from Glycosyl-4,4'-Diaponeurosporenoate (CrtO-catalyzed)

The final step in the biosynthesis of the signature golden pigment of S. aureus is the acylation of glycosyl-4,4'-diaponeurosporenoate. This reaction is catalyzed by the acyltransferase CrtO. nih.govuniprot.org CrtO esterifies the C6" position of the glucose moiety with a fatty acid, typically the C15 fatty acid 12-methyltetradecanoic acid. nih.govmbl.or.kruniprot.org The resulting molecule is staphyloxanthin, identified as β-D-glucopyranosyl 1-O-(4,4'-diaponeurosporen-4-oate)-6-O-(12-methyltetradecanoate). nih.gov

Comparative Analysis of this compound Biosynthesis Across Diverse Microorganisms

The biosynthesis of C30 carotenoids, including this compound, is not exclusive to Staphylococcus aureus. Other bacteria, such as Staphylococcus capitis, Staphylococcus xylosus, and Planococcus faecalis, also possess the genetic machinery for this pathway. frontiersin.org

Recent studies have shown that the crtOPQMN operon is widespread throughout the Staphylococcus genus. ebi.ac.ukfrontiersin.org For instance, Staphylococcus capitis possesses the five genes necessary for staphyloxanthin biosynthesis, and the production of staphyloxanthin and its precursors has been confirmed in this species. frontiersin.org

In Planococcus faecalis AJ003T, which produces glycosyl-4,4'-diaponeurosporen-4'-ol-4-oic acid, a similar pathway exists. However, genome mining revealed that the crtP gene was non-functional and an aldH gene was initially unidentified. ebi.ac.uk Further investigation identified a functional CrtP2 and an AldH enzyme, both located remotely from the main carotenoid gene cluster, highlighting a conserved but slightly varied genetic organization compared to S. aureus. mdpi.com

Pathway Homologies and Divergences in Planococcus faecalis

Genome analysis of Planococcus faecalis AJ003T has identified key enzymes in the glycosyl-4,4'-diaponeurosporen-4'-ol-4-oic acid biosynthetic pathway. ebi.ac.uk While the core pathway shares similarities with other bacteria, research has revealed the presence of two previously unidentified enzymes, CrtP2 and AldH2454. ebi.ac.uk These enzymes were found to be located at a distance from the main carotenoid gene cluster. ebi.ac.uk Functional expression in a heterologous host, Escherichia coli, demonstrated their roles in generating carotenoid aldehydes and carboxylic acids, including 4,4'-diaponeurosporenoic acid. ebi.ac.uk

Insights from Bacillus megaterium Carotenogenesis

Bacillus megaterium is known to produce C30 carotenoids, including 4,4'-diaponeurosporenic acid, as a protective measure against oxidative damage. ebi.ac.uknih.gov The biosynthetic pathway in B. megaterium strain MS941 involves a gene cluster containing genes for farnesyl diphosphate synthase (IspA), diapophytoene synthase (CrtM), and three distinct diapophytoene desaturases (CrtN1-3). ebi.ac.uknih.gov The initial steps, including the formation of 4,4'-diapophytoene from FPP, show significant homology to the pathway in Staphylococcus aureus. ebi.ac.uknih.gov However, the subsequent desaturation reactions to produce 4,4'-diaponeurosporene are unique in their requirement for multiple diapophytoene desaturases. nih.gov

Occurrence and Pathway Variants in Lactiplantibacillus plantarum and Leuconostoc mesenteroides

Lactiplantibacillus plantarum is a notable producer of the C30 carotenoid 4,4'-diaponeurosporene. jmb.or.krnih.govjmb.or.kr The biosynthetic pathway in this lactic acid bacterium relies on the enzymes dehydrosqualene synthase (CrtM) and dehydrosqualene desaturase (CrtN) to convert FPP to 4,4'-diaponeurosporene. jmb.or.krjmb.or.kr This pathway is distinct from the C40 carotenoid biosynthesis routes. jmb.or.kr Similarly, novel C30 carotenoid biosynthesis genes, crtM and crtN, have been identified in Leuconostoc mesenteroides. nih.gov Functional analysis through heterologous expression in E. coli confirmed their role in producing 4,4'-diaponeurosporene. nih.gov

Heterologous Expression Systems for Pathway Characterization (e.g., Escherichia coli)

Escherichia coli serves as a valuable heterologous host for characterizing carotenoid biosynthetic pathways due to its non-carotenogenic nature and well-understood genetics. nih.govnih.gov The individual activities of enzymes from B. megaterium, such as IspA and CrtM, have been successfully determined by expressing them in E. coli and analyzing the resulting products. ebi.ac.uknih.gov This approach has also been instrumental in functionally identifying the crtM and crtN genes from L. mesenteroides and confirming their roles in 4,4'-diaponeurosporene production. nih.gov Furthermore, engineered biosynthetic operons from organisms like B. megaterium have been expressed in E. coli to create whole-cell factories for the high-yield production of C30 carotenoids. ebi.ac.uknih.gov

Enzymatic Reaction Mechanisms in this compound Formation

The formation of this compound and its derivatives is catalyzed by specific enzymes with distinct mechanistic properties.

Detailed Mechanistic Studies of this compound Glycosyltransferase (CrtQ)

The enzyme this compound glycosyltransferase (CrtQ) plays a crucial role in the glycosylation of this compound. uniprot.orguniprot.org In Staphylococcus aureus, CrtQ catalyzes the esterification of glucose at the C1'' position with the carboxyl group of 4,4'-diaponeurosporenic acid, leading to the formation of glycosyl-4,4'-diaponeurosporenoate. uniprot.orgresearchgate.netacs.org This reaction is a key step in the biosynthesis of the pigment staphyloxanthin. uniprot.orguniprot.orgresearchgate.net CrtQ is a multi-pass membrane protein and belongs to the glycosyltransferase family 2. uniprot.org

Enzymatic Activity and Substrate Specificity of Glycosyl-4,4'-diaponeurosporenoate Acyltransferase (CrtO)

Glycosyl-4,4'-diaponeurosporenoate acyltransferase (CrtO) is responsible for the final acylation step in the biosynthesis of staphyloxanthin in Staphylococcus aureus. researchgate.netuniprot.org This enzyme catalyzes the esterification of the C6'' position of the glucose moiety of glycosyl-4,4'-diaponeurosporenoate with a fatty acid, typically 12-methyltetradecanoic acid. researchgate.netuniprot.org CrtO is a cell membrane-associated protein. uniprot.org The absence of CrtO leads to the accumulation of the yellow-colored intermediate, glycosyl-4,4'-diaponeurosporenoate. liverpool.ac.uk

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Gene Organism(s) Function
Farnesyl Diphosphate Synthase ispA Bacillus megaterium Synthesizes farnesyl diphosphate (FPP)
Dehydrosqualene/Diapophytoene Synthase crtM Staphylococcus aureus, Bacillus megaterium, Lactiplantibacillus plantarum, Leuconostoc mesenteroides Condenses two molecules of FPP to form 4,4'-diapophytoene
Dehydrosqualene/Diapophytoene Desaturase crtN Staphylococcus aureus, Bacillus megaterium, Lactiplantibacillus plantarum, Leuconostoc mesenteroides Desaturates 4,4'-diapophytoene to form 4,4'-diaponeurosporene
4,4'-Diaponeurosporene Oxidase crtP Staphylococcus aureus Oxidizes 4,4'-diaponeurosporene to 4,4'-diaponeurosporenic acid
This compound Glycosyltransferase crtQ Staphylococcus aureus Glycosylates 4,4'-diaponeurosporenoic acid to form glycosyl-4,4'-diaponeurosporenoate
Glycosyl-4,4'-diaponeurosporenoate Acyltransferase crtO Staphylococcus aureus Acylates glycosyl-4,4'-diaponeurosporenoate to form staphyloxanthin

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4,4'-Diaponeurosporenic acid
4,4'-Diaponeurosporene
Glycosyl-4,4'-diaponeurosporen-4'-ol-4-oic acid
Farnesyl pyrophosphate (FPP)
4,4'-Diapophytoene
Staphyloxanthin
12-Methyltetradecanoic acid
Glucose
4,4'-Diapophytofluene
4,4'-Diapolycopene-dial
4,4'-Diaponeurosporene-4-al
4,4'-Diapolycopenoic acid
Dehydrosqualene

Characterization of Upstream Enzymes (CrtM, CrtN, CrtP/AldH) Leading to this compound Precursors

The journey from the basic building blocks to the immediate precursor of this compound, which is 4,4'-diaponeurosporenic acid, is a multi-step process catalyzed by a suite of specialized enzymes. vulcanchem.comresearchgate.net The genes for most of these enzymes in S. aureus are organized in the crtOPQMN operon. nih.govasm.org However, a critical enzyme, AldH, was later discovered to be located elsewhere in the genome. nih.govchinesechemsoc.org The characterization of these enzymes—CrtM, CrtN, CrtP, and AldH—has been elucidated through genetic and biochemical analyses, including the expression of these enzymes in heterologous hosts like Escherichia coli. nih.govasm.org

CrtM: The Initiating Enzyme

The biosynthesis pathway is initiated by the enzyme dehydrosqualene synthase, CrtM. researchgate.netasm.org It catalyzes the first committed step in C30 carotenoid synthesis.

Function : CrtM performs the head-to-head condensation of two molecules of the C15 isoprenoid, farnesyl diphosphate (FPP), to form the C30 hydrocarbon dehydrosqualene (4,4'-diapophytoene). asm.orgnih.govnih.gov This reaction is analogous to the synthesis of squalene in other organisms, but the product is the unsaturated dehydrosqualene. nih.gov

Biochemical Characterization : CrtM is a hydrophobic protein with a molecular weight of approximately 30.1 kDa, comprising 254 amino acids. nih.gov Its deduced amino acid sequence shows similarity to both squalene synthases and phytoene synthases from various bacteria and eukaryotes. nih.gov The gene crtM was identified on a 3.5-kb DNA fragment from S. aureus that, when cloned, conferred the ability to produce carotenoids in non-pigmented bacteria. asm.orgnih.gov CrtM has been established as a key target for anti-virulence strategies against S. aureus. nih.gov

Table 1: Characteristics of Dehydrosqualene Synthase (CrtM)
PropertyDescriptionReference
GenecrtM nih.gov
Enzyme NameDehydrosqualene Synthase (4,4'-diapophytoene synthase) nih.govresearchgate.net
FunctionCondensation of two farnesyl diphosphate (FPP) molecules researchgate.netasm.org
SubstrateFarnesyl Diphosphate (FPP) nih.gov
ProductDehydrosqualene (4,4'-diapophytoene) researchgate.netnih.gov
Protein Size254 amino acids nih.gov
Molecular Weight30,121 Da nih.gov

CrtN: The Desaturase

Following the synthesis of the colorless dehydrosqualene, the enzyme dehydrosqualene desaturase, CrtN, introduces a series of double bonds.

Function : CrtN catalyzes the sequential dehydrogenation (desaturation) of dehydrosqualene. nih.govresearchgate.net This process transforms the colorless precursor into the yellow-colored carotenoid, 4,4'-diaponeurosporene, which is a major intermediate pigment. asm.orgasm.orgnih.gov

Biochemical Characterization : CrtN is a hydrophobic protein consisting of 448 amino acids with a molecular weight of 50,853 Da. nih.gov Its sequence is similar to phytoene desaturases found in other bacteria and contains a classical FAD/NAD(P)-binding domain at its N-terminus, indicating its role as an oxidoreductase. asm.orgnih.gov The crtN gene is typically located immediately downstream of crtM and is co-transcribed with it. asm.orgnih.gov

Table 2: Characteristics of Dehydrosqualene Desaturase (CrtN)
PropertyDescriptionReference
GenecrtN nih.gov
Enzyme NameDehydrosqualene Desaturase (4,4'-diapophytoene desaturase) nih.govresearchgate.net
FunctionSuccessive dehydrogenation of dehydrosqualene nih.govnih.gov
SubstrateDehydrosqualene (4,4'-diapophytoene) nih.gov
Product4,4'-diaponeurosporene asm.orgnih.gov
Protein Size448 amino acids nih.gov
Molecular Weight50,853 Da nih.gov
Cofactor DomainFAD/NAD(P)-binding domain nih.gov

CrtP and AldH: The Oxidation Duo

The conversion of the hydrocarbon 4,4'-diaponeurosporene to the carboxylic acid 4,4'-diaponeurosporenic acid was initially attributed to a single enzyme, CrtP. nih.govresearchgate.net However, subsequent research revealed a two-step oxidation process involving two distinct enzymes: CrtP and AldH. nih.govchinesechemsoc.org

Function of CrtP : CrtP, described as a mixed-function oxidase, is now understood to catalyze the first step of oxidation. nih.govresearchgate.netnih.gov It oxidizes a terminal methyl group of 4,4'-diaponeurosporene to form the aldehyde intermediate, 4,4'-diaponeurosporen-4-al. nih.govchinesechemsoc.org Early studies suggested CrtP could perform both oxidation to aldehyde and then to carboxylic acid, but the expression of the first five crt operon enzymes in E. coli resulted in the accumulation of the aldehyde intermediate, indicating a missing enzymatic step. nih.govresearchgate.net

Function of AldH : The second and final oxidation step is catalyzed by the 4,4'-diaponeurosporen-aldehyde dehydrogenase, AldH. nih.govresearchgate.net This enzyme converts 4,4'-diaponeurosporen-4-al into 4,4'-diaponeurosporenic acid. ebi.ac.uknih.gov

Biochemical Characterization : The discovery of AldH was a significant breakthrough in understanding the complete staphyloxanthin pathway. nih.gov Unlike the other crt genes, the aldH gene in S. aureus is located about 670 kilobase pairs away from the crtOPQMN operon. ebi.ac.uknih.gov Deletion of the aldH gene in S. aureus was shown to abolish staphyloxanthin production and lead to the accumulation of the aldehyde precursor, confirming its essential role. ebi.ac.uknih.gov Structural studies of S. aureus AldH have revealed a unique C-terminal "gatekeeper" helix that controls the access of the long-chain polyene substrate to the enzyme's active site. chinesechemsoc.org In some bacteria, such as Planococcus faecalis, a non-functional CrtP and a missing AldH in the main gene cluster necessitated a genome mining approach to identify the functional enzymes elsewhere in the genome. mdpi.comsemanticscholar.org

Table 3: Characteristics of the Oxidation Enzymes (CrtP and AldH)
PropertyCrtPAldHReference
GenecrtPaldH nih.govnih.gov
Enzyme Name4,4'-diaponeurosporene oxidase4,4'-diaponeurosporen-aldehyde dehydrogenase researchgate.netnih.gov
FunctionOxidation of a terminal methyl group to an aldehydeOxidation of an aldehyde group to a carboxylic acid nih.govchinesechemsoc.org
Substrate4,4'-diaponeurosporene4,4'-diaponeurosporen-4-al nih.gov
Product4,4'-diaponeurosporen-4-al4,4'-diaponeurosporenic acid nih.gov
Gene LocationWithin crtOPQMN operonDistal to crt operon nih.govnih.gov

The final product of this upstream pathway, 4,4'-diaponeurosporenic acid, serves as the direct substrate for the subsequent glycosylation step catalyzed by CrtQ, which ultimately leads to the formation of this compound. nih.govuniprot.org

Genetic and Molecular Regulation of 4,4 Diaponeurosporenoate Biosynthesis

Transcriptional Regulation of the crtOPQMN Operon in Staphylococcus aureus

The expression of the crtOPQMN operon is tightly controlled at the transcriptional level, ensuring that the production of carotenoids like 4,4'-diaponeurosporenoate aligns with the physiological needs of the cell, particularly in response to oxidative stress. nih.govasm.orgnih.gov

The primary control over crtOPQMN operon transcription is exerted by the alternative sigma factor B (σB). nih.govasm.org A σB-dependent promoter is located upstream of the operon, making its transcription contingent on σB activity. nih.govmbl.or.krresearchgate.net Sigma factors are essential protein subunits of RNA polymerase that recognize specific promoter sequences, thereby directing the initiation of transcription. wikipedia.org The σB regulon is known to control a wide array of genes involved in stress response and virulence. asm.org Consequently, conditions that activate σB also lead to the upregulation of the crt operon and increased carotenoid production. mbl.or.kr The crucial role of σB is demonstrated by the fact that sigB deletion mutants are non-pigmented (white) and lack staphyloxanthin, indicating a shutdown of the entire biosynthetic pathway. nih.gov The activity of σB itself is regulated by the Rsb (regulator of sigma B) proteins, encoded by the rsbUVW-sigB operon, which collectively act as a positive regulatory system for pigment biosynthesis. mbl.or.kr

Beyond the foundational control by σB, a network of other transcription factors and regulatory systems fine-tunes the expression of the crtOPQMN operon in response to specific environmental cues. nih.govbyui.edu

AirSR Two-Component System: The AirSR two-component system, which responds to oxygen levels and oxidative stress, acts as a direct, positive transcriptional regulator of the crtOPQMN operon. nih.govmdpi.com The response regulator protein, AirR, directly binds to the promoter region of the operon to activate its transcription. nih.gov Overproduction of AirR enhances the golden pigmentation of S. aureus colonies, while deletion of the airSR genes reduces pigment production and increases susceptibility to hydrogen peroxide. nih.gov This regulation is epistatic to σB, indicating it provides an additional layer of control. nih.gov

MsaB (of the msaABCR operon): The msaABCR operon is involved in regulating the response to oxidative stress, and one of its protein products, MsaB, positively regulates the crtOPQMN operon. asm.orgnih.gov Transcriptomic data revealed that deletion of msaABCR leads to a significant downregulation of the crtM and crtN genes. asm.org MsaB directly binds to the crtOPQMN promoter to enhance its expression. asm.org The regulatory relationship with σB is complex; deletion of msaABCR reduces sigB transcription, whereas a sigB mutation leads to the upregulation of msaB, suggesting an intricate feedback loop. asm.org

CspA (Cold Shock Protein A): CspA, also known as MsaB, is a positive regulator of carotenoid production, likely acting in a σB-dependent manner. nih.govnih.gov It functions as an activator of σB activity, thereby influencing the transcription of the crt operon. nih.gov

Spx: The redox-sensitive transcriptional regulator Spx acts as a repressor of cspA. nih.govnih.gov This creates a regulatory cascade where the proteolytic degradation of Spx (mediated by YjbH and ClpXP) relieves the repression of cspA, allowing it to activate σB and, consequently, carotenoid synthesis. nih.govwiley.com This links the cell's redox state directly to pigment production. nih.gov

Metabolic Signals: The metabolic state of the cell also influences pigmentation. Mutants with defects in the tricarboxylic acid (TCA) cycle or purine (B94841) biosynthesis exhibit enhanced pigmentation. asm.org Inactivation of purine biosynthetic genes appears to increase pigmentation by enhancing the expression of sigB. asm.org

Table 1: Key Transcriptional Regulators of the crtOPQMN Operon in S. aureus

Regulator Type of Regulation Mechanism of Action Effect of Modulation on Pigmentation
Sigma B (σB) Positive Core component of RNA polymerase; recognizes a specific promoter upstream of the crt operon. nih.govmbl.or.kr Deletion abolishes pigmentation. nih.gov
AirSR Positive The response regulator AirR binds directly to the crt operon promoter. nih.gov Overexpression of AirR increases pigmentation; deletion decreases it. nih.gov
MsaB Positive Directly binds to the crt operon promoter to activate transcription. asm.org Deletion of the msaABCR operon reduces pigmentation. asm.org
CspA Positive Activates σB activity, indirectly upregulating the crt operon. nih.govnih.gov Mutants show reduced pigmentation. nih.gov

| Spx | Negative (indirect) | Represses the transcription of cspA. nih.govnih.gov | Inactivation of Spx leads to increased CspA and enhanced pigmentation. wiley.com |

Post-Transcriptional and Post-Translational Control Mechanisms

Gene expression can be fine-tuned after the initial mRNA transcript is made. lumenlearning.com These control layers, which include modulating mRNA stability and modifying protein activity, add further precision to the regulation of the this compound pathway. nih.gov

A key example of post-transcriptional control is regulation by the small, stable RNA known as SsrA (also called tmRNA). mbl.or.kr SsrA has been shown to act as an antisense RNA, negatively regulating pigment synthesis by directly base-pairing with the crtMN mRNA transcript. mbl.or.kr This binding likely leads to the degradation of the mRNA or inhibition of its translation, thereby reducing the levels of the CrtM and CrtN enzymes required for the initial steps of the pathway.

Post-translational control is evident in the regulation of the regulators themselves, such as the Spx protein. nih.gov The activity of the CspA/σB pathway is controlled by the proteolytic stability of the Spx repressor. nih.govwiley.com The adaptor protein YjbH delivers Spx to the ClpXP protease for degradation. nih.gov This proteolytic cleavage of Spx is a post-translational event that removes the repressor, allowing for cspA transcription and subsequent σB-dependent expression of the crt operon. nih.govwiley.com This mechanism provides a rapid response to changing cellular conditions, particularly redox stress, without needing to synthesize new regulatory components from scratch. nih.gov

Genetic Engineering Approaches for Modulating this compound Production

The study of the this compound pathway has been greatly facilitated by genetic engineering techniques, which allow for precise manipulation of the involved genes.

Gene deletion and mutagenesis are powerful reverse genetics tools used to determine the function of specific genes by observing the phenotype when that gene is inactivated or altered. nih.govnih.gov The functions of the enzymes encoded by the crtOPQMN operon were largely elucidated through the analysis of gene deletion mutants. nih.gov

crtM Deletion: The deletion of crtM, which encodes the first enzyme in the pathway, is a common strategy. A crtM deletion mutant is unable to produce dehydrosqualene and is therefore completely devoid of the golden pigment. nih.gov This clean phenotype is often used in studies to confirm that an observed effect, such as resistance to oxidative stress or survival in blood, is directly attributable to the staphyloxanthin pigment and its precursors. nih.gov

Metabolic Gene Mutagenesis: Screening transposon mutant libraries for changes in pigmentation has led to the discovery of unexpected regulatory links. asm.org This approach identified that mutations in genes for purine biosynthesis (purN, purH, purD, purA) and the TCA cycle result in enhanced pigmentation, linking cellular metabolism to the σB-dependent regulation of the crt operon. asm.org

Table 2: Selected Gene Deletion/Mutagenesis Studies for Pathway Analysis

Gene(s) Mutated Organism Phenotypic Outcome Finding
crtM S. aureus Abolished pigment production (white colonies). nih.gov Confirmed CrtM as the essential first step in the pathway. nih.gov
sigB S. aureus Abolished pigment production. nih.gov Established σB as the master positive regulator of the crt operon. nih.govnih.gov
airSR S. aureus Decreased pigmentation and Pcrt-lux reporter activity. nih.gov Identified AirSR as a direct positive transcriptional regulator. nih.gov
yjbH, cspA S. aureus Reduced pigmentation and lower survival in whole blood. nih.govwiley.com Revealed the CspA-YjbH-Spx regulatory cascade's role in pigmentation and virulence. nih.gov

Expressing genes or entire operons in a non-native (heterologous) host that lacks the pathway is a powerful technique for isolating and studying enzyme function. researchgate.netnih.gov

The staphyloxanthin biosynthetic pathway has been successfully engineered in other bacteria. The entire crtOPQMN operon was cloned and expressed in Staphylococcus carnosus, a related but non-pigmented species. nih.gov This allowed for the overexpression and purification of staphyloxanthin for structural analysis. nih.gov

Furthermore, subsets of the operon have been expressed to dissect the function of each enzyme. By cloning and expressing only crtM and crtN in Escherichia coli and S. carnosus, researchers were able to demonstrate that these two genes were sufficient for the production of the yellow carotenoid 4,4'-diaponeurosporene (B1234425), the immediate precursor to this compound. asm.org Similarly, expressing the crtPQMN genes in S. carnosus led to the accumulation of glycosyl this compound, which confirmed the function of CrtP in oxidizing 4,4'-diaponeurosporene and CrtQ in adding a glucose moiety. nih.govresearchgate.net These operon engineering approaches have been instrumental in assigning specific catalytic steps to each enzyme in the pathway leading to and beyond this compound.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4,4'-Diaponeurosporenic acid
4,4'-Diaponeurosporene
Dehydrosqualene (4,4'-diapophytoene)
Farnesyl diphosphate (B83284)
Glycosyl this compound

Comparative Genomics of Carotenoid Biosynthesis Gene Clusters Involving this compound

The biosynthesis of C30 carotenoids, such as this compound, is a trait found in a select group of bacteria, primarily within the phylum Firmicutes. Comparative genomic analyses of these bacteria reveal both conserved core pathways and significant diversity in the organization and composition of the biosynthetic gene clusters (BGCs). These studies provide insight into the evolution and functional variations of the enzymatic machinery responsible for producing these specialized molecules.

The most extensively characterized pathway leading to this compound is in Staphylococcus aureus, where the pigment is a precursor to the virulence factor staphyloxanthin. nih.govresearchgate.net In this bacterium, the genes are typically organized into a single, compact operon, crtOPQMN. nih.govresearchgate.net This organization facilitates coordinated regulation, such as the positive regulation by the AirSR two-component system in response to oxygen levels. mdpi.com

A comparative look at other C30 carotenoid-producing bacteria highlights key architectural and enzymatic differences.

Staphylococcus aureus : The crtOPQMN operon is a model for C30 carotenoid synthesis. nih.gov

CrtM (Dehydrosqualene synthase) initiates the pathway by condensing two molecules of farnesyl diphosphate (FPP) to create 4,4'-diapophytoene. nih.govresearchgate.netasm.org

CrtN (Dehydrosqualene desaturase) then performs successive dehydrogenations on 4,4'-diapophytoene to form the yellow carotenoid 4,4'-diaponeurosporene. nih.govresearchgate.netasm.org

CrtP , a mixed-function oxidase, oxidizes a terminal methyl group of 4,4'-diaponeurosporene, yielding 4,4'-diaponeurosporenic acid. nih.govresearchgate.net

CrtQ , a glycosyltransferase, attaches a glucose molecule to the carboxyl group of 4,4'-diaponeurosporenic acid, forming glycosyl this compound. nih.govresearchgate.netuniprot.org

Bacillus megaterium : This species also produces C30 carotenoids, including 4,4'-diaponeurosporenic acid. nih.govebi.ac.uk While the initial steps show significant similarity to the S. aureus pathway, its gene cluster has a distinct composition. nih.gov

The cluster contains a gene for farnesyl diphosphate synthase (IspA ), alongside CrtM . nih.gov

A key difference is the presence of three distinct diapophytoene desaturase genes (CrtN1, CrtN2, CrtN3 ). The desaturation reactions leading to 4,4'-diaponeurosporene require the activities of these multiple desaturases, unlike the single CrtN in S. aureus. nih.gov

Genomically, crtM is organized in an operon with two of the crtN genes. nih.gov

Planococcus species : Genome mining in species like Planococcus faecalis has been instrumental in identifying genes in the C30 pathway. ebi.ac.uk In one study, key enzymes CrtP (oxidase) and AldH (aldehyde dehydrogenase), which were initially missing from the predicted pathway, were identified through comparative genomic approaches, demonstrating that C30 BGCs can sometimes be fragmented or contain novel enzymatic components. ebi.ac.uk

The table below summarizes the comparative genomics of key gene clusters involved in the biosynthesis of this compound and related C30 carotenoids.

OrganismGene Cluster/OperonKey Genes and FunctionsPathway NotesReference
Staphylococcus aureuscrtOPQMNcrtM: 4,4'-diapophytoene synthase crtN: 4,4'-diapophytoene desaturase crtP: 4,4'-diaponeurosporene oxidase crtQ: this compound glycosyltransferaseCompact operon structure. CrtQ produces glycosyl this compound as part of the staphyloxanthin pathway. nih.govresearchgate.net
Bacillus megateriumispA-crtM-crtN like clusterispA: Farnesyl diphosphate synthase crtM: 4,4'-diapophytoene synthase crtN1, N2, N3: Multiple 4,4'-diapophytoene desaturasesRequires multiple, distinct desaturases (CrtN) to form 4,4'-diaponeurosporene. crtM is co-located in an operon with two crtN genes. nih.gov
Planococcus faecalisDispersed genescrtM, crtN, crtP, aldHGene functions (e.g., CrtP, AldH) identified via genome mining and comparison, suggesting a less clustered gene arrangement. ebi.ac.uk
Other Bacteria (e.g., Planctomycetes)'Squalene Route' ClusterhpnCDE or sqs: Squalene (B77637) synthesis crtN/P: Carotenoid amino oxidasesAn alternative pathway where C30 carotenoids are derived from squalene instead of 4,4'-diapophytoene. CrtM is absent in these organisms. pnas.orgbiorxiv.orgresearchgate.net

Evolutionary Insights from Comparative Genomics

Phylogenetic analyses reveal that the enzymes specific to the C30 pathway, such as CrtN and CrtP, are evolutionarily related to the CrtI and CrtD desaturases found in C40 carotenoid pathways, suggesting a common origin and subsequent neofunctionalization. pnas.orgbiorxiv.org The distribution of C30 BGCs is limited, and evidence suggests that lateral gene transfer may have played a role in their dissemination among certain bacterial groups, offering a selective advantage such as protection from oxidative stress. biorxiv.orgnih.gov

Furthermore, the discovery of the "squalene route" to C30 carotenoids in bacteria like Planctomycetes has broadened the understanding of this pathway. pnas.orgbiorxiv.org In these organisms, C30 carotenoids are synthesized from the precursor squalene, utilizing squalene synthases (HpnCDE or Sqs) instead of the CrtM enzyme characteristic of Firmicutes. pnas.orgresearchgate.net The presence of crtN homologs in these bacteria indicates that the desaturase has adapted to function on a squalene-derived backbone. This finding suggests that the biosynthesis of 4,4'-diapophytoene via CrtM is not the only route to C30 carotenoids and that squalene may be a more common precursor than previously understood. researchgate.net

Analytical Methodologies for 4,4 Diaponeurosporenoate Research

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for isolating 4,4'-diaponeurosporenoate from other cellular components. thermopedia.com The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. uobasrah.edu.iq

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for carotenoid analysis, offering high resolution and precision. mdpi.com For this compound, reversed-phase HPLC is typically employed, utilizing non-polar stationary phases like C18 or C30 columns. mdpi.combiorxiv.org C30 columns are often preferred for their ability to resolve the complex structures of carotenoids and their isomers. biorxiv.org

The identification of this compound is facilitated by its characteristic light absorption profile in the visible spectrum, a result of its extended system of conjugated double bonds. vulcanchem.com A UV-Vis or Diode-Array Detector (DAD) is used to record the absorbance spectrum of the compound as it elutes from the HPLC column. pan.olsztyn.pl this compound exhibits distinct absorption maxima (λmax) at approximately 455 nm and 483 nm. researchgate.net These spectral fingerprints allow for its differentiation from related carotenoids, such as its glycosylated derivative, glycosyl-4,4'-diaponeurosporenoate (B1265051), which has absorption maxima at 460 nm and 483 nm. researchgate.net

ParameterDescriptionCommon Conditions/ValuesReference
Stationary PhaseThe solid support within the column that interacts with the analyte.Reversed-Phase C18 or C30 columns. biorxiv.org biorxiv.org
Mobile PhaseThe solvent that carries the analyte through the column.Gradients of methanol (B129727) (MeOH), methyl-tert-butyl ether (MTBE), and water; or methanol and acetonitrile (B52724) (ACN). biorxiv.orgcreative-proteomics.commassbank.eu biorxiv.orgcreative-proteomics.commassbank.eu
DetectionMethod used to visualize and quantify the analyte post-separation.UV-Vis or Diode-Array Detection (DAD). creative-proteomics.comresearchgate.net creative-proteomics.comresearchgate.net
Absorption Maxima (λmax)Wavelengths at which the compound absorbs light most strongly.~455 nm, 483 nm. researchgate.net researchgate.net

Gas Chromatography (GC) Applications for Related Metabolites

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact carotenoids like this compound. mdpi.com This is due to the high molecular weight, low volatility, and thermal instability of these compounds, which would require high temperatures that lead to degradation. mdpi.com

However, GC, particularly when coupled with mass spectrometry (GC-MS), finds application in analyzing related, more volatile, or thermally stable metabolites associated with this compound. creative-proteomics.com For instance, in the structural elucidation of staphyloxanthin, a downstream product of this compound, GC-MS has been used to separately verify the identity of the glucose moiety after its cleavage from the parent molecule. researchgate.net It is also a valuable tool for analyzing carotenoid degradation products or smaller, volatile precursors in biosynthetic pathways. mdpi.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool that provides critical information on the molecular weight and structure of this compound. tandfonline.com It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination and fragmentation analysis.

HPLC-Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the comprehensive analysis of carotenoids in complex biological extracts, such as those from Staphylococcus aureus. biorxiv.orgcreative-proteomics.comnih.gov This hyphenated technique leverages the superior separation capabilities of HPLC with the high sensitivity and specificity of MS detection. tandfonline.com

In studies of S. aureus carotenogenesis, HPLC-MS/MS has been used to profile metabolites in the staphyloxanthin biosynthetic pathway. biorxiv.org Using a C18 column and both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) sources, researchers have successfully identified this compound (referred to in some literature as 4,4'-diaponeurosporenic acid or 4,4'-DNPA). biorxiv.org In negative ionization mode (APCI-), the compound is detected as the deprotonated molecule [M-H]⁻ at an m/z of 431. biorxiv.orgnih.gov The use of both C18 and C30 columns can provide complementary information for a more complete metabolomic analysis. biorxiv.org

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce a spectrum of smaller product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern is characteristic of the molecule's structure and provides definitive evidence for its identification. longdom.org

For this compound, analysis in negative APCI mode revealed a characteristic fragmentation pattern involving the loss of carbon dioxide (CO2), a common fragmentation for carboxylic acids. biorxiv.org The mass analysis of the related compound, glycosyl-4,4-diaponeurosporenoate, shows a primary fragmentation that involves the cleavage of the glycosidic bond, yielding the unglycosylated this compound ion due to the bond's instability during ionization. researchgate.net This fragmentation data is crucial for confirming the identity of these carotenoids in biological samples.

CompoundIonization ModePrecursor Ion [M-H]⁻ (m/z)Characteristic FragmentationReference
This compoundAPCI (-)431Loss of CO₂ (44 Da). biorxiv.org biorxiv.org
Glycosyl-4,4'-diaponeurosporenoateESI/APCI594 (Calculated [M-H]⁻)Instability of glycosidic bond leads to detection of the unglycosylated form (m/z 431). researchgate.net researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignments

While HPLC-MS/MS is excellent for detection and identification within a mixture, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural elucidation of a purified compound. msu.edumeasurlabs.com NMR provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their spatial arrangement (stereochemistry). msu.edu

For complex molecules like carotenoids, a suite of NMR experiments is required. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon) NMR, reveals the different chemical environments of the hydrogen and carbon atoms. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. measurlabs.com Although specific NMR data for this compound is not detailed in the surveyed literature, the structural determination of its complex downstream derivative, staphyloxanthin, was confirmed using both mass spectrometry and NMR spectroscopy, highlighting the critical role of NMR in this field. nih.govebi.ac.uk

Spectroscopic Methods for Pathway Intermediate Characterization

Spectroscopic techniques are fundamental in identifying and characterizing the intermediates of the staphyloxanthin biosynthesis pathway, including this compound.

Ultraviolet-visible (UV-Vis) spectroscopy is a primary method for identifying and quantifying carotenoids due to their characteristic light absorption properties conferred by the conjugated polyene system. vulcanchem.com This technique measures the absorbance of light at different wavelengths. technologynetworks.comwikipedia.org

The extended chain of alternating single and double bonds in this compound and its precursors results in distinct absorption spectra in the visible range. vulcanchem.com The wavelength of maximum absorbance (λmax) is indicative of the length of the conjugated chromophore. For instance, this compound exhibits characteristic absorption maxima at approximately 455 nm and 483 nm. vulcanchem.com This spectral fingerprint helps to distinguish it from other carotenoids and pathway intermediates. vulcanchem.com For example, the precursor 4,4'-diaponeurosporene (B1234425), which lacks the terminal carboxyl group, has a slightly different absorption profile. asm.orgnih.gov The final product, staphyloxanthin, also shows a shift in its absorption maxima to approximately 463 nm and 490 nm. vulcanchem.com

Researchers utilize UV-Vis spectroscopy to monitor the production of these carotenoids in bacterial cultures, such as Staphylococcus aureus, and in recombinant expression systems. asm.orgasm.orgjmb.or.krnih.gov By analyzing the absorption spectra of extracts from these cultures, the presence and relative abundance of this compound and other pathway intermediates can be determined. asm.org The Beer-Lambert law allows for the quantification of the carotenoid concentration if a purified standard is available to create a calibration curve. wikipedia.orglibretexts.org

Table 1: UV-Vis Absorption Maxima of this compound and Related Compounds

Compound Absorption Maxima (λmax) in nm Source
This compound ~455, 483 vulcanchem.com
Staphyloxanthin 463, 490 vulcanchem.com
4,4'-Diaponeurosporene 455 asm.org
5-Glucosyl-5,6-dihydro-4,4′-diapolycopen-4′-oic Acid 407, 428, 452 sciepublish.com
5-Glucosyl-5,6-dihydro-4,4′-diapolycopen-4′-al 407, 428, 452 sciepublish.com
5-Hydroxy-5,6-dihydro-4,4′-diapolycopen-4′-oic acid 407, 428, 452 sciepublish.com

This table is based on data from cited research articles and may vary slightly depending on the solvent and specific experimental conditions.

While carotenoids like this compound are not strongly fluorescent themselves, fluorescence spectroscopy can be employed indirectly to study their interactions with biological membranes. pnas.org The function of carotenoids is often linked to their localization and orientation within the lipid bilayer, which can influence membrane properties such as fluidity. vulcanchem.com

One approach involves using fluorescent probes that are sensitive to their membrane environment. mdpi.com Changes in the fluorescence properties of these probes, such as fluorescence lifetime or anisotropy, upon the introduction of carotenoids can provide insights into how these molecules affect the membrane's physical state. mdpi.com For example, the incorporation of carotenoids can alter membrane microviscosity, which can be detected by time-resolved fluorescence anisotropy measurements of a suitable probe. mdpi.com

Furthermore, fluorescence resonance energy transfer (FRET) can be used to study the delivery and distribution of carotenoids within membranes. mdpi.com By labeling liposomes with a fluorescent probe, the transfer of energy to a nearby carotenoid molecule can be measured, providing evidence of their incorporation into the membrane. mdpi.com While direct fluorescence studies on this compound are not common, the principles of these techniques are applicable to understanding its behavior within the bacterial cell membrane. nih.gov

Table 2: Fluorescence Spectroscopy Techniques for Indirect Study of Carotenoid-Membrane Interactions

Technique Principle Information Gained
Time-Resolved Fluorescence Anisotropy Measures the rotational diffusion of a fluorescent probe within the membrane. Changes in membrane microviscosity upon carotenoid incorporation. mdpi.com
Fluorescence Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy from a donor fluorophore to an acceptor molecule (carotenoid). Proximity and interaction between the probe and the carotenoid, indicating membrane incorporation. mdpi.com

| Fluorescence Quenching | Reduction in fluorescence intensity of a probe due to interaction with the carotenoid. | Information on the proximity and interaction between the carotenoid and the probe within the membrane. mpg.de |

Molecular Docking and Computational Approaches in Enzyme-Substrate Interactions

Molecular docking and other computational methods are powerful tools for investigating the interactions between enzymes and their substrates at an atomic level. researchgate.net In the context of this compound biosynthesis, these approaches can provide valuable insights into how enzymes like dehydrosqualene desaturase (CrtN) bind their substrates and catalyze reactions. researchgate.net

Molecular docking simulations can predict the preferred binding orientation of a substrate, such as 4,4'-diapophytoene (the precursor to 4,4'-diaponeurosporene), within the active site of the CrtN enzyme. researchgate.net These models can identify key amino acid residues that are involved in substrate recognition and binding through interactions like hydrogen bonds and hydrophobic contacts. chinesechemsoc.orgacs.org For example, studies have used molecular docking to understand how inhibitors might block the active site of CrtN, thereby preventing the biosynthesis of staphyloxanthin. researchgate.netresearchgate.net

Computational studies can also elucidate the catalytic mechanism of enzymes. acs.org By modeling the enzyme-substrate complex, researchers can propose how the enzyme facilitates the chemical transformation of the substrate. For CrtN, this involves a series of desaturation steps to introduce double bonds into the polyene chain. nih.govuniprot.org These computational predictions can then guide site-directed mutagenesis experiments to verify the functional importance of specific amino acid residues. chinesechemsoc.org

The three-dimensional structure of the target enzyme, which can be determined by techniques like X-ray crystallography or predicted using deep learning methods, is a prerequisite for accurate molecular docking studies. researchgate.netiucr.orgjmb.or.kr The insights gained from these computational approaches are crucial for understanding the biosynthesis of this compound and for the rational design of inhibitors that could serve as anti-virulence agents against S. aureus. chinesechemsoc.orgnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4,4'-Diaponeurosporene
4,4'-Diapophytoene
4,4'-Diapo-zeta-carotene
4,4'-Diapophytofluene (B1255304)
4,4'-Diaponeurosporenal
4,4'-Diaponeurosporenic acid
12-Methyltetradecanoic acid
5-Glucosyl-5,6-dihydro-4,4′-diapolycopen-4′-al
5-Glucosyl-5,6-dihydro-4,4′-diapolycopen-4′-oic Acid
5-Hydroxy-5,6-dihydro-4,4′-diapolycopen-4′-al
5-Hydroxy-5,6-dihydro-4,4′-diapolycopen-4′-oic acid
Aspartic acid
Beta-carotene
Dehydrosqualene
Farnesyl diphosphate (B83284)
Glucose
Glucosyl-4,4'-diaponeurosporenoate
Glucosyl-diaponeurosporenoate
Lutein
Lycopene (B16060)
Squalene (B77637)
Staphyloxanthin

Biological and Biotechnological Significance of 4,4 Diaponeurosporenoate Pathway

Role of 4,4'-Diaponeurosporenoate as a Precursor in Staphyloxanthin-Mediated Bacterial Protection

This compound is a key intermediate in the biosynthesis of staphyloxanthin, a golden-yellow carotenoid pigment produced by most strains of Staphylococcus aureus. nih.gov This pigment is a significant virulence factor, contributing to the bacterium's ability to withstand host immune defenses. The biosynthetic pathway begins with the condensation of two molecules of farnesyl diphosphate (B83284) by the enzyme CrtM to form dehydrosqualene. nih.govresearchgate.net This is followed by desaturation by CrtN to produce the yellow intermediate 4,4'-diaponeurosporene (B1234425). nih.govresearchgate.net The enzyme CrtP then oxidizes a terminal methyl group of 4,4'-diaponeurosporene to form 4,4'-diaponeurosporenic acid. nih.govresearchgate.net Subsequently, CrtQ, a glycosyltransferase, attaches a glucose molecule to 4,4'-diaponeurosporenic acid, yielding glycosyl this compound. nih.govresearchgate.netmbl.or.kracs.org The final step involves the acylation of this glucose moiety by CrtO, an acyltransferase, to produce the final product, staphyloxanthin. nih.govresearchgate.netmbl.or.kracs.org

Contribution of Carotenoid Intermediates to Oxidative Stress Resistance

Carotenoids, including the intermediates of the this compound pathway, are potent antioxidants. Their structure, characterized by a series of conjugated double bonds, allows them to effectively quench reactive oxygen species (ROS) generated by host immune cells, such as neutrophils, as a defense mechanism against bacterial invasion. longdom.orgplos.orgfrontiersin.org This antioxidant property is a crucial survival mechanism for bacteria like S. aureus.

Studies have shown that bacterial strains unable to produce these carotenoids are more susceptible to killing by ROS and exhibit reduced virulence. longdom.orgresearchgate.net The intermediates in the staphyloxanthin pathway, including 4,4'-diaponeurosporene and 4,4'-diaponeurosporenic acid, contribute to this protective effect. While staphyloxanthin is the final and most potent antioxidant in this pathway, the preceding carotenoid intermediates also possess significant radical-scavenging abilities. nih.govbiorxiv.org The accumulation of these intermediates in mutant strains can still confer a degree of protection against oxidative stress.

Influence of Carotenoid Biosynthesis on Bacterial Membrane Integrity and Function

The carotenoids produced through the this compound pathway are primarily located within the bacterial cell membrane. nih.govresearchgate.net Their presence has a profound impact on the biophysical properties of the membrane, contributing to its integrity and function. These lipophilic molecules insert into the lipid bilayer, where they can modulate membrane fluidity. nih.govresearchgate.netnih.gov

Research indicates that the presence of these carotenoids leads to a more ordered and rigid membrane structure. nih.govnih.gov This increased rigidity can make the bacterial membrane less permeable to certain molecules, including antimicrobial peptides, which are part of the host's innate immune response. nih.govnih.govbiorxiv.org By reinforcing the cell membrane, the carotenoid intermediates of this pathway indirectly protect the bacterium from various environmental stresses, including temperature fluctuations. vulcanchem.com

Strategies for Inhibiting this compound Pathway Enzymes for Anti-Virulence Applications

Given the critical role of the this compound pathway in bacterial virulence, its enzymes have emerged as attractive targets for the development of novel anti-virulence therapies. The goal of these strategies is not to kill the bacteria directly but to disarm them, making them more susceptible to the host's immune system. mbl.or.kr

Identification of Inhibitors Targeting CrtM, CrtN, CrtP, CrtQ, and CrtO

Significant research efforts have focused on identifying inhibitors for the key enzymes in the staphyloxanthin biosynthesis pathway.

EnzymeFunction in PathwayKnown/Potential Inhibitors
CrtM (Dehydrosqualene synthase)Catalyzes the first committed step: condensation of two farnesyl diphosphate molecules. nih.govnih.govPhosphonosulfonates, Squalene (B77637) synthase inhibitors (e.g., zaragozic acid, statins), BPH-652, Carvacrol. mbl.or.krnih.govmdpi.comsci-hub.se
CrtN (Dehydrosqualene desaturase)Converts dehydrosqualene to 4,4'-diaponeurosporene. nih.govresearchgate.netDiphenylamine, Naftifine (B1207962), Benzofuran derivatives. sci-hub.sembl.or.kracs.org
CrtP (4,4'-diaponeurosporene oxidase)Oxidizes 4,4'-diaponeurosporene to 4,4'-diaponeurosporenic acid. nih.govresearchgate.netResearch is ongoing to identify specific inhibitors.
CrtQ (Glycosyltransferase)Esterifies 4,4'-diaponeurosporenic acid with glucose. nih.govmbl.or.krResearch is ongoing to identify specific inhibitors.
CrtO (Acyltransferase)Esterifies the glucose moiety with a fatty acid to form staphyloxanthin. nih.govmbl.or.krResearch is ongoing to identify specific inhibitors.

The structural similarity between the bacterial enzyme CrtM and human squalene synthase (SQS) has been a particularly fruitful area of investigation. mbl.or.krnih.gov This has led to the exploration of cholesterol-lowering drugs that target SQS as potential inhibitors of CrtM. nih.govmdpi.com For CrtN, the antifungal drug naftifine and its derivatives have shown promise as potent inhibitors. sci-hub.seacs.org

Impact of Pathway Inhibition on Bacterial Fitness and Pathogenesis

Inhibiting the this compound pathway has a significant impact on bacterial fitness and its ability to cause disease. Bacteria treated with inhibitors of this pathway, or mutant strains lacking functional pathway enzymes, exhibit several key changes:

Increased Susceptibility to Oxidative Stress: Without the protective carotenoids, bacteria are more vulnerable to the ROS produced by host immune cells. longdom.orgresearchgate.net

Reduced Virulence: In animal models of infection, strains with an inhibited pathway show a decreased ability to cause disease and are more easily cleared by the immune system. vulcanchem.commdpi.com

Altered Membrane Properties: The absence of carotenoids can lead to changes in membrane fluidity and permeability, potentially making the bacteria more susceptible to other stressors. nih.govnih.gov

Importantly, the inhibition of this pathway does not typically affect bacterial growth in standard laboratory conditions, suggesting that targeting this pathway may exert less selective pressure for the development of resistance compared to traditional antibiotics. mbl.or.kr

Bioproduction and Pathway Engineering for High-Value Carotenoids

The enzymes and pathways involved in the production of this compound and its derivatives also present exciting opportunities for biotechnology. Carotenoids are high-value compounds with applications in the food, feed, cosmetic, and pharmaceutical industries due to their colorant and health-promoting properties. nih.govnih.gov

Metabolic engineering and synthetic biology approaches are being used to harness the this compound pathway for the production of these valuable molecules. nih.govmdpi.compakistanbmj.com This involves expressing the genes encoding the pathway enzymes in heterologous hosts, such as Escherichia coli or yeast, which are more amenable to large-scale industrial fermentation. nih.govrsc.org

By combining genes from different organisms and optimizing metabolic fluxes, it is possible to produce a diverse range of carotenoids, including those not naturally found in the production host. nih.govmdpi.com For example, the expression of carotenogenic genes from bacteria in yeast has been successful in producing lycopene (B16060) and β-carotene. mdpi.com This "plug-and-play" approach allows for the creation of novel biosynthetic pathways and the production of a wide array of carotenoid structures. nih.gov Further research in this area could lead to the sustainable and cost-effective production of a variety of high-value carotenoids for commercial applications.

Exploration of C30 Carotenoids and Derivatives for Industrial Applications

The rising consumer demand for natural products has spurred research and development into the industrial applications of microbially synthesized carotenoids. vulcanchem.commdpi.com While the market has historically been dominated by C40 carotenoids, the unique properties of C30 carotenoids and their derivatives, such as this compound, are gaining significant attention. bohrium.commdpi.com These compounds are valued for their biological activities, particularly their antioxidant properties, which makes them suitable for use in the food, feed, cosmetic, and pharmaceutical industries. tandfonline.commdpi.com

The industrial potential of C30 carotenoids stems from several key characteristics:

Antioxidant Activity: Carotenoids are potent antioxidants capable of quenching reactive oxygen species (ROS). mdpi.com Studies have indicated that C30 carotenoids exhibit antioxidant activity that is comparable to, and in some cases greater than, their C40 counterparts. bohrium.commdpi.com The antioxidant efficiency is influenced by the molecular structure, with a greater number of conjugated double bonds and the presence of functional groups like aldehydes or carboxylic acids tending to increase activity. bohrium.com This antioxidant capacity is central to their use in preventing oxidative damage in biological systems and in preserving food products.

Coloring Properties: Like other carotenoids, C30 compounds are pigments, typically ranging in color from yellow to red. mdpi.com This makes them valuable as natural colorants in the food and cosmetic industries, providing an alternative to synthetic dyes. vulcanchem.com For example, 4,4'-diaponeurosporene, a precursor to this compound, is a yellow pigment. asm.org

Anti-inflammatory and Other Health Benefits: Beyond their antioxidant role, research suggests that carotenoids possess anti-inflammatory and potential anti-cancer properties. bohrium.comtandfonline.com These health benefits drive their inclusion in nutraceuticals and functional foods. vulcanchem.com

The exploration of C30 carotenoids and their derivatives for industrial use is an expanding field. Microbial fermentation is emerging as the preferred method for commercial production due to its sustainability and the potential for cost-effective scaling. bohrium.commdpi.com The ability to use inexpensive substrates, including agricultural and industrial waste, for microbial growth further enhances the economic feasibility of this approach. mdpi.com

The table below outlines the potential industrial applications for C30 carotenoids and their derivatives.

IndustryApplicationFunction/BenefitSupporting Evidence
Food & Feed Natural ColorantsProvides yellow to red hues, replacing synthetic dyes.The inherent pigment properties of carotenoids are well-established. vulcanchem.com
Food PreservativesActs as an antioxidant to prevent spoilage and extend shelf life.The antioxidant capacity helps protect food from oxidative degradation. mdpi.com
Animal Feed AdditivesEnhances pigmentation (e.g., in fish and egg yolks) and provides health benefits to livestock.Carotenoids are commonly used in aquaculture and poultry feed for coloration and health. vulcanchem.com
Pharmaceuticals & Nutraceuticals Dietary SupplementsProvides antioxidant, anti-inflammatory, and immunoregulatory benefits.Carotenoids are investigated for preventing conditions associated with metabolic syndrome and oxidative stress. mdpi.comvulcanchem.com
Anti-virulence AgentsTargeting the biosynthetic pathway (e.g., of staphyloxanthin, a derivative) can reduce the pathogenicity of bacteria like S. aureus.Inhibiting enzymes in the pathway is a potential antimicrobial strategy. vulcanchem.com
Cosmetics Skincare ProductsProtects skin from oxidative damage caused by UV radiation and pollutants.The antioxidant properties are beneficial for anti-aging and protective skin formulations. tandfonline.com
Natural PigmentsUsed to color cosmetic products.Provides a natural alternative to synthetic colorants in makeup and other products. tandfonline.com

Data sourced from multiple reviews and research articles. tandfonline.commdpi.comvulcanchem.commdpi.com

Future Directions in 4,4 Diaponeurosporenoate Research

Unraveling Novel Enzymes and Regulatory Mechanisms in Carotenoid Pathways

While the core enzymes of the staphyloxanthin pathway (CrtM, CrtN, CrtP, CrtQ, CrtO) are known to be organized in the crtOPQMN operon, a complete picture of its regulation is still emerging. nih.gov The expression is known to be controlled by a sigma(B)-dependent promoter, but other layers of regulation likely exist to fine-tune the production of 4,4'-diaponeurosporenoate and subsequent carotenoids in response to environmental or cellular cues. nih.gov

Future investigations should focus on identifying novel transcriptional regulators, both positive and negative, that may interact with the crt operon. mdpi.com For instance, research could explore post-transcriptional and post-translational modifications that may affect enzyme activity and stability, thereby influencing the metabolic flux. The discovery of alternative or auxiliary enzymes that can perform similar catalytic functions or modify carotenoid intermediates would also be a significant advancement. This could reveal metabolic plasticity and offer new targets for engineering. Understanding these complex regulatory networks is crucial for predicting and manipulating carotenoid accumulation. aocs.org

Advanced Structural Biology of Biosynthetic Enzymes

High-resolution three-dimensional structures of the biosynthetic enzymes are fundamental to understanding their catalytic mechanisms and substrate specificity. While sequence similarities have provided predictions for the functions of enzymes like CrtP (a mixed-function oxidase) and CrtQ (a glycosyltransferase), detailed structural information is largely outstanding. nih.govresearchgate.net

Future work should prioritize obtaining crystal structures of these key enzymes, particularly CrtP and CrtQ, which are directly involved in converting the precursor 4,4'-diaponeurosporene (B1234425) into glycosyl this compound. nih.gov Structural studies of these enzymes, both alone and in complex with their substrates and co-factors, will provide invaluable insights into their reaction mechanisms. This knowledge is essential for rational protein engineering to alter substrate specificity, enhance catalytic efficiency, or create novel functionalities. Such high-throughput structural biology efforts have proven effective for other metabolic enzymes. ox.ac.uk

Systems Biology Approaches to Understand Pathway Flux and Regulation

Systems biology offers a powerful paradigm for understanding how the this compound pathway is integrated within the broader metabolic network of the organism. nih.govyoutube.com By combining high-throughput experimental data with computational modeling, it is possible to move beyond a static picture of the pathway to a dynamic understanding of its regulation and metabolic flux. dtu.dk

A key future direction is the application of metabolic flux analysis (MFA) to quantify the flow of carbon from central metabolism into the carotenoid pathway. researchgate.netbadyaevlab.org This can identify rate-limiting steps and metabolic bottlenecks that constrain the production of this compound. longdom.org By understanding how flux is partitioned between competing pathways, such as fatty acid or sterol synthesis, strategies can be devised to redirect metabolic resources toward carotenoid production. nih.gov These systems-level models can predict the effects of genetic modifications and guide metabolic engineering efforts for enhanced production of desired compounds. researchgate.net

Development of Targeted Biosynthesis Modulators

The enzymes in the this compound pathway represent potential targets for the development of specific inhibitors or activators. Such modulators could have applications in controlling the pigmentation and virulence of pathogenic bacteria like S. aureus, where the final product, staphyloxanthin, acts as an antioxidant protecting the pathogen from the host's immune response. researchgate.net

Future research should focus on high-throughput screening for novel small-molecule inhibitors of enzymes like CrtM and CrtN. Furthermore, the structural data obtained from studies outlined in section 6.2 can enable structure-based drug design to create highly specific and potent modulators. Developing genetic sensors coupled with gene expression cassettes could also allow for the dynamic regulation of intermediate flux, preventing the buildup of potentially toxic intermediates and balancing precursor supply. longdom.orgnih.gov

Integration of Omics Data for Comprehensive Pathway Understanding

A comprehensive understanding of the this compound pathway requires the integration of multiple layers of biological information. nih.gov The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of the cellular processes governing carotenoid biosynthesis. nih.govresearchgate.net

Future work will involve generating and integrating these multi-omics datasets. dtu.dk

Transcriptomics can reveal how the expression of the crt operon and other related genes changes under different conditions. nih.gov

Proteomics can quantify the levels of the biosynthetic enzymes, providing a more direct measure of the pathway's capacity. nih.gov

Metabolomics can measure the concentrations of this compound and other pathway intermediates and end-products, offering a snapshot of the pathway's output. nih.gov

By integrating these datasets, researchers can build comprehensive models that link genetic regulation to protein expression and, ultimately, to metabolic output. karger.comnih.gov This integrative approach will be crucial for fully understanding the complex interactions that control the flow of metabolites through this important pathway. karger.com

Q & A

Q. How can researchers distinguish 4,4'-Diaponeurosporenoate from structurally similar carotenoids in microbial extracts?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to detect the molecular ion [M+H]+ at m/z 433.1 and compare absorption maxima (455 nm, 483 nm) via UV-Vis spectroscopy. Chromatographic separation (e.g., HPLC) coupled with retention time analysis can resolve co-eluting derivatives like glycosyl-4,4'-diaponeurosporenoate (m/z 460) .

Q. What is the role of this compound in the staphyloxanthin biosynthesis pathway?

  • Methodological Answer : this compound acts as an intermediate in the enzymatic conversion of dehydrodrosqualene to staphyloxanthin. Key steps include oxidation by CrtP (mixed-function oxidase) and glycosylation by CrtQ (glycosyltransferase). Validate using gene knockout strains (e.g., crtP mutants) and monitor pathway disruption via LC-MS .

Q. What experimental techniques are essential for quantifying this compound in bacterial cultures?

  • Methodological Answer : Combine cell lysis (sonication or enzymatic digestion), solvent extraction (chloroform/methanol), and quantification via spectrophotometry (using extinction coefficients at 455 nm and 483 nm). Normalize concentrations to bacterial biomass (OD₆₀₀) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported absorption maxima for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., 455 nm vs. 463 nm for glycosylated forms) may arise from solvent polarity or aggregation states. Standardize measurement conditions (solvent: hexane vs. ethanol) and validate with purified reference compounds. Cross-reference with NMR data for structural confirmation .

Q. What genetic engineering strategies optimize this compound production in non-native microbial hosts?

  • Methodological Answer : Clone the crtOPQMN operon into heterologous systems (e.g., E. coli). Use inducible promoters (e.g., T7) to regulate gene expression. Monitor yield via LC-MS and adjust fermentation conditions (pH, aeration) to enhance precursor availability (farnesyl diphosphate) .

Q. How can enzyme inhibition studies (e.g., targeting CrtN) alter this compound biosynthesis?

  • Methodological Answer : Screen small-molecule inhibitors (e.g., NP16) against CrtN (dehydrosqualene desaturase) using in vitro enzyme assays. Measure IC₅₀ values and validate in vivo by treating S. aureus cultures and analyzing pigment reduction via spectrophotometry .

Q. What statistical methods are recommended for analyzing dose-response data in this compound inhibition studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA for comparing inhibition efficacy across multiple treatments. Include error propagation analysis for spectrophotometric measurements .

Data Contradiction and Validation

Q. How do researchers address inconsistencies in mass spectrometry data for this compound derivatives?

  • Methodological Answer : Confirm ion adducts (e.g., [M+Na]+ vs. [M+H]+) using isotopic pattern analysis. Cross-validate with high-resolution instruments (Q-TOF) and synthetic standards. Discrepancies in m/z 415.1 (4,4'-diaponeurosporene-aldehyde) may indicate incomplete derivatization .

Q. What protocols ensure reproducibility in this compound extraction from Staphylococcus aureus?

  • Methodological Answer : Standardize growth conditions (e.g., TSB medium, 37°C, 18 hours), lyse cells with lysozyme/glass beads, and extract pigments using acetone:methanol (7:2 v/v). Include internal standards (e.g., β-carotene) to correct for extraction efficiency .

Experimental Design Frameworks

How to formulate a PICOT research question for studying this compound’s role in bacterial virulence?

  • Methodological Answer :
  • Population : Staphylococcus aureus strains (e.g., MRSA).
  • Intervention : CRISPR-Cas9 knockout of crtQ.
  • Comparison : Wild-type vs. crtQ mutant.
  • Outcome : Virulence reduction (e.g., neutrophil survival assays).
  • Time : 24-hour incubation.
    Example: "In MRSA, does crtQ deletion reduce virulence (measured by neutrophil survival) compared to wild-type within 24 hours?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.